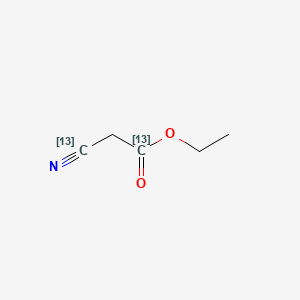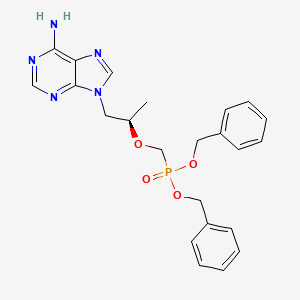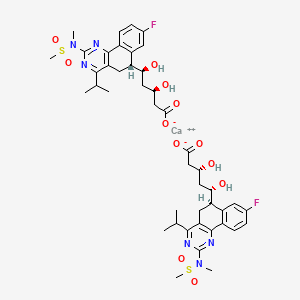
Ethyl Cyanoacetate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Cyanoacetate-13C2 is a labeled compound used in various scientific research applications. It is an organic compound that contains a carboxylate ester and a nitrile group. The compound is colorless and has a pleasant odor. Due to its variety of functional groups and chemical reactivity, it is a useful starting material for synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl Cyanoacetate-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the Kolbe nitrile synthesis or Fischer esterification methods due to their efficiency and scalability .
Análisis De Reacciones Químicas
Ethyl Cyanoacetate-13C2 undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids like β-alanine.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Oxidation and Reduction: It can react with strong oxidizing acids and caustic solutions, generating heat and forming alcohols and acids.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium cyanide, and catalysts like cobalt (II) acetate tetrahydrate .
Aplicaciones Científicas De Investigación
Ethyl Cyanoacetate-13C2 is used in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl Cyanoacetate-13C2 involves its reactivity at three different centers: the nitrile group, the ester group, and the acidic methylene site . The compound can undergo condensation reactions, nucleophilic attacks, and hydrogenation, leading to the formation of various products. The molecular targets and pathways involved include the formation of β-amino acids and heterocycles through nucleophilic attack and hydrogenation .
Comparación Con Compuestos Similares
Ethyl Cyanoacetate-13C2 is unique due to its multiple reactive centers, which make it a versatile synthetic building block. Similar compounds include:
Methyl Cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl Malonate: Contains two ester groups and is used in similar condensation reactions.
Malonic Acid Esters: Used in similar synthetic applications due to their reactivity.
These compounds share similar reactivity but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
115.10 g/mol |
Nombre IUPAC |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
Clave InChI |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES isomérico |
CCO[13C](=O)C[13C]#N |
SMILES canónico |
CCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)


![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)


![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)

